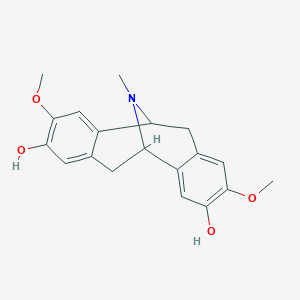
Bisnorargemonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisnorargemonine is a compound that has garnered interest in the scientific community due to its unique structural properties and potential applications It is an isoquinoline alkaloid, which means it belongs to a class of naturally occurring organic compounds that contain nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bisnorargemonine can be synthesized through several methods. One common approach involves the Pictet-Gams modification of the Bischler-Napieralski cyclization to construct the required isoquinoline intermediates . This method involves the use of specific reagents and conditions to achieve the desired product. For example, the synthesis of this compound isomers, such as 3,9-dihydroxy-2,8-dimethoxy-N-methylpavinane and 2,8-dihydroxy-3,9-dimethoxy-N-methylpavinane, has been reported .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis typically involves similar principles as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, reagent availability, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Bisnorargemonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Bisnorargemonine’s interactions with biological molecules have been explored to understand its potential as a bioactive compound.
Medicine: Research has investigated the compound’s potential therapeutic effects, including its use as a lead compound for drug development.
Industry: The compound’s properties may be leveraged in various industrial applications, such as the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of bisnorargemonine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Bisnorargemonine can be compared with other isoquinoline alkaloids, such as berberine, palmatine, and corydaline. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its distinct structural features and the specific reactions it undergoes, which may confer unique properties and applications.
List of Similar Compounds
- Berberine
- Palmatine
- Corydaline
Propiedades
Número CAS |
29944-24-9 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
Clave InChI |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


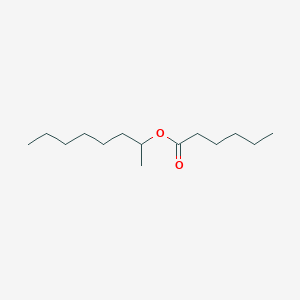


![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
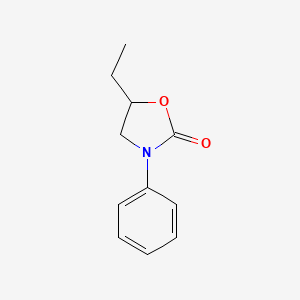
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

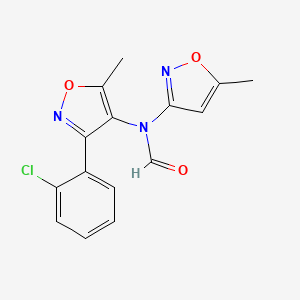
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
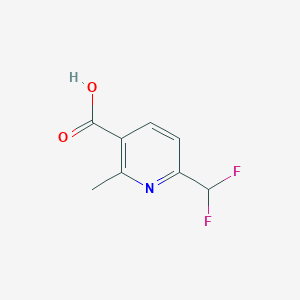
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
